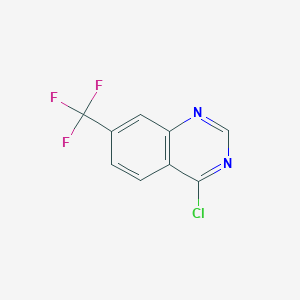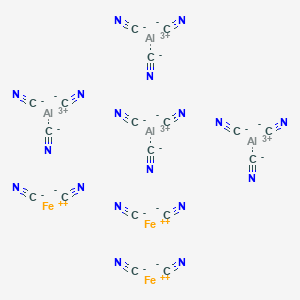
4-Chloro-7-(trifluoromethyl)quinazoline
Vue d'ensemble
Description
4-Chloro-7-(trifluoromethyl)quinazoline is a compound that belongs to the quinazoline derivatives, a class of nitrogen-containing heterocyclic compounds known for their biological activity. The presence of a trifluoromethyl group is a common modification in medicinal chemistry, often introduced to improve the physicochemical properties of a molecule, such as metabolic stability and lipophilicity .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions starting from commercially available substrates. For instance, the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine was achieved through substitution reactions and reduction, starting from 4-chloro-7-fluoro-6-nitro-quinazoline . Another example is the synthesis of 7-morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one, which was prepared from 4-chloro-2-nitrobenzoic acid through a series of reactions including esterification, amidation, reduction, and condensation . Additionally, 6-trifluoromethylindolo[1,2-c]quinazolines were synthesized from indoles and N-(2-iodophenyl)trifluoroacetimidoyl chlorides using a Friedel-Crafts reaction/C-H bond activation methodology .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be determined using various spectroscopic techniques. For example, the crystal structure of a related compound, ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate, was elucidated by X-ray analysis, revealing its tricyclic system . Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been used to predict the molecular structure and spectroscopic properties of similar compounds, providing insights into their electronic structure and potential reactivity .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, which are often utilized to synthesize more complex molecules. The introduction of different substituents, such as the trifluoromethyl group, can significantly alter the reactivity and biological activity of these compounds. For instance, the synthesis of 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives involved cyclization and etheration reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the presence of substituents on the quinazoline ring. The introduction of a trifluoromethyl group can improve the compound's biological activity and physicochemical properties, such as solubility and stability to light . The hydrogen-bonding capabilities of quinazoline derivatives, as demonstrated by the structures of isomeric compounds with chloro- and nitro-substituted benzoic acids, can also play a significant role in their physical properties and potential for forming crystalline structures .
Applications De Recherche Scientifique
Synthesis of Quinazoline Derivatives : Quinazoline derivatives, including those involving 4-Chloro-7-(trifluoromethyl)quinazoline, exhibit significant biological activities. These compounds are synthesized through various chemical reactions, often involving nitrogen-containing heterocyclic compounds (Xu Li-feng, 2011).
Anticancer Activity : Some quinazoline derivatives have shown remarkable activity against certain cancer cell lines, such as CNS SNB-75. Their potential as antitumor agents, specifically as EGFR-tyrosine kinase inhibitors, has been highlighted, providing a framework for the discovery of potent anticancer drugs (M. Noolvi & H. Patel, 2013).
EGFR-TK Imaging : Research on rhenium and technetium complexes bearing quinazoline derivatives, including this compound, suggests their use in EGFR-TK imaging. These complexes have shown potential in inhibiting EGFR autophosphorylation and A431 cell growth, indicating their applicability in biomedical imaging and cancer therapy (C. Fernandes et al., 2008).
Antimicrobial, Analgesic, and Anti-inflammatory Properties : Some quinazoline derivatives have demonstrated good antimicrobial, analgesic, and anti-inflammatory properties. These compounds often feature a quinazoline scaffold essential for their biological activity (B. Dash et al., 2017).
Optoelectronic Material Applications : Quinazoline derivatives have also been explored for their use in optoelectronic materials. These derivatives can be incorporated into π-extended conjugated systems, showing potential in electronic devices, luminescent elements, and photoelectric conversion elements (G. Lipunova et al., 2018).
Cytotoxic Evaluation : Certain quinazoline-triazole hybrids, incorporating quinazolinone structures, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, showing significant cytotoxic activities (F. Hassanzadeh et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
Quinazoline derivatives have been known to exhibit activity against various targets such as vascular endothelial growth factor (vegf) and epidermal growth factor . These targets play crucial roles in cell proliferation and survival, making them important in the context of cancer therapeutics.
Mode of Action
Quinazoline derivatives often act as inhibitors, binding to their target proteins and disrupting their normal function . This can lead to changes in cellular processes, such as reduced cell proliferation.
Biochemical Pathways
For instance, inhibition of VEGF can disrupt angiogenesis, a process critical for tumor growth and metastasis .
Result of Action
Based on the known effects of quinazoline derivatives, it can be inferred that this compound may exhibit anti-proliferative activity against certain cell lines .
Propriétés
IUPAC Name |
4-chloro-7-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-6-2-1-5(9(11,12)13)3-7(6)14-4-15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNDITTYYNJLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510314 | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16499-65-3 | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)
